
3-(2-Aminophenoxy)propanenitrile
Descripción general
Descripción
“3-(2-Aminophenoxy)propanenitrile” is a chemical compound that holds immense potential in scientific research. Its applications range from pharmaceutical development to material science. It is a simple aliphatic nitrile .
Synthesis Analysis
The main industrial route to this nitrile is the hydrogenation of acrylonitrile . It is also prepared by the ammoxidation of propanol . In the laboratory, propanenitrile can also be produced by the dehydration of propionamide, by catalytic reduction of acrylonitrile, or by distilling ethyl sulfate and potassium cyanide .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 40 bonds; 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis
Nitriles are formed by an SN2 reaction between a bromide and sodium cyanide . Primary amides can be converted to nitriles by dehydration with thionyl chloride (or other dehydrating agents like P2O5, or POCl3) .Physical And Chemical Properties Analysis
Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
3-(2-Aminophenoxy)propanenitrile and its analogs have been utilized as precursors for synthesizing various heterocyclic systems. These include imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. They have also been used in less common applications as monofunctional precursors, sources of a nitrile carbon atom, and as catalysts or initiators. The chemical and biological properties of these heterocycles suggest potential applications across diverse fields (Drabina & Sedlák, 2012).
Studies on Intramolecular Hydrogen Bonds and Anomeric Effects
Research has been conducted on various derivatives of this compound, including 3-chloro-, 3-hydroxy-, 3-mercapto-, and 3-amino-propanenitrile. The focus was on understanding their stabilities and geometrical trends, influenced by intramolecular hydrogen bonds and anomeric interactions. These studies are crucial in comprehending the molecular structure and reactivity of these compounds (Fernández, Vázquez & Ríos, 1992).
Applications in Antimicrobial Activities
2-Arylhydrazononitriles, closely related to this compound, have been employed in the synthesis of a variety of heterocyclic substances with promising antimicrobial activities. These include new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives. Their effectiveness against various bacteria and yeast highlights their potential in medical applications (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).
Synthesis of High-Performance Resins
4-Aminophenoxy phthalonitrile, a derivative of this compound, has been used to catalyze the curing of specific phthalonitrile monomers. The resulting resins exhibit exceptional thermal stability, high modulus, and high glass transition temperature. This application is significant in the development of materials with enhanced performance characteristics (Sheng, Peng, Guo, Yu, Naito, Qu & Zhang, 2014).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, 3-Aminopropionitrile fumarate, indicates that it is harmful if swallowed and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers A paper titled “Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives” discusses the synthesis of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . Another paper titled “Synthesis, Characterization and Evaluation of their Antimicrobial Activity of Substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile” discusses the synthesis and antimicrobial activity of substituted 3-(4-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methoxy) Phenyl) Propanenitrile .
Propiedades
IUPAC Name |
3-(2-aminophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPZUMPWLAYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

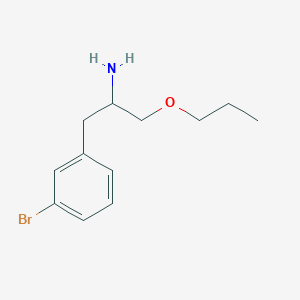
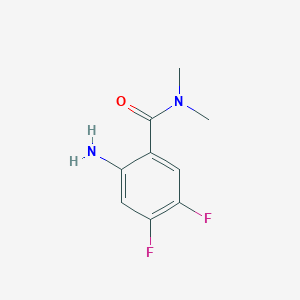

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)


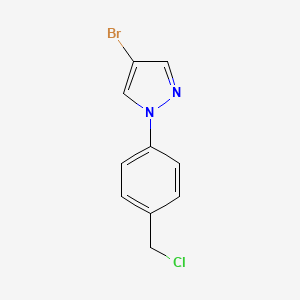
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)
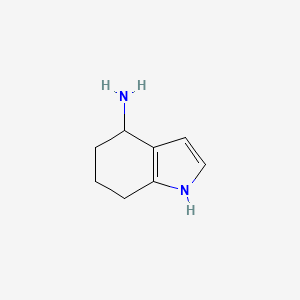

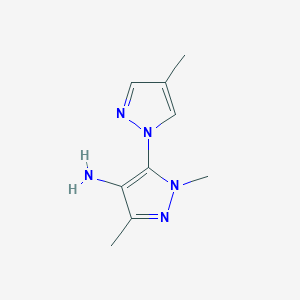
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)

